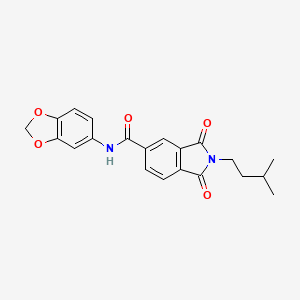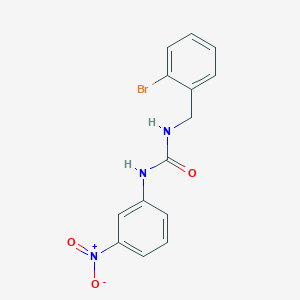
4-(2-chloro-5-nitrophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Vue d'ensemble
Description
4-(2-chloro-5-nitrophenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C22H19ClN2O5 and its molecular weight is 426.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.0982494 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ruthenium-Catalyzed Reductions
Research on ruthenium-catalyzed reductions of nitroarenes, including those with chloro, methyl, or methoxy substituents, highlights a method for converting these compounds to their corresponding aminoarenes. This process involves the use of formic acid and could potentially be applied to compounds similar to the one , demonstrating the versatility of nitro compound reductions in synthetic chemistry (Watanabe et al., 1984).
Synthetic Routes to Pyrroloquinolines
Another study explores the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, illustrating complex synthetic pathways that could be relevant for structurally related compounds. This research shows the utility of nitro groups in facilitating cyclization and subsequent transformations, which could be pertinent to the synthesis or modification of the compound (Roberts et al., 1997).
Quinoline Derivatives and Cytotoxicity
Investigations into heterocyclic quinones, including derivatives of indoloquinoline, have been conducted to understand their synthesis and potential cytotoxic effects. Such studies provide insights into the structural modifications of quinoline derivatives and their biological activities, which might indirectly relate to the broader research applications of the compound (Helissey et al., 1989).
Quinoline Proton Sponges
Research on the synthesis of quinoline derivatives, such as proton sponges, provides an example of chemical innovation with these compounds. The study on creating quinoline proton sponges by reacting chloro-nitroquinolines with dimethylamine suggests potential applications in material science or as chemical intermediates (Dyablo et al., 2015).
Propriétés
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-7-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-30-15-5-2-12(3-6-15)13-8-19-22(20(26)9-13)17(11-21(27)24-19)16-10-14(25(28)29)4-7-18(16)23/h2-7,10,13,17H,8-9,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZYEMOPGVYGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyphenyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4574661.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4574669.png)
![2,6-di-tert-butyl-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4574677.png)
![2-(2-chlorophenyl)-4-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4574691.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl acetate](/img/structure/B4574709.png)

![2,6-bis[(5-methyl-2-furyl)methylene]cyclohexanone](/img/structure/B4574723.png)
![2-(2-furyl)-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4574728.png)
![N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4574735.png)
![2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4574744.png)
![4-[4-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4574749.png)
![2,4,6-trimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4574758.png)

